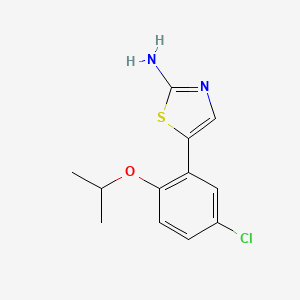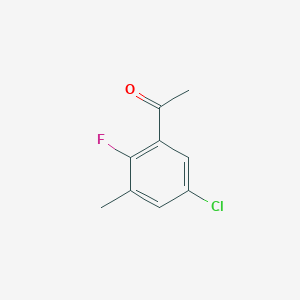![molecular formula C33H24O8 B14772228 2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbaldehyde](/img/structure/B14772228.png)
2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbaldehyde is an organic compound with a unique spirobi[fluorene] structure. This compound is known for its applications in various scientific fields, particularly in organic electronics and photonics due to its excellent photoluminescence properties and chemical stability .
准备方法
The synthesis of 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbaldehyde involves multiple steps of organic reactions. One common method includes the bromination of 9,9’-spirobi[fluorene] followed by methoxylation and formylation reactions . The reaction conditions typically involve the use of bromine as the oxidizing agent and iron (III) chloride as the catalyst . Industrial production methods may involve similar steps but optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness .
化学反应分析
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
作用机制
The mechanism by which 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbaldehyde exerts its effects is primarily through its interaction with light and electronic properties. The spirobi[fluorene] structure helps in decreasing crystallization tendency and increases color stability by preventing the formation of aggregates or excimers . This enhances its performance in optoelectronic applications.
相似化合物的比较
Similar compounds to 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbaldehyde include:
2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene]: Used in similar applications but with different substituents affecting its reactivity and properties.
2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9’-spirobi[fluorene]: Commonly used in perovskite solar cells as a hole transport material.
The uniqueness of 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbaldehyde lies in its specific functional groups that provide distinct photoluminescent properties and chemical stability, making it highly suitable for advanced optoelectronic applications .
属性
分子式 |
C33H24O8 |
|---|---|
分子量 |
548.5 g/mol |
IUPAC 名称 |
2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbaldehyde |
InChI |
InChI=1S/C33H24O8/c1-38-29-9-25-21(5-17(29)13-34)22-6-18(14-35)30(39-2)10-26(22)33(25)27-11-31(40-3)19(15-36)7-23(27)24-8-20(16-37)32(41-4)12-28(24)33/h5-16H,1-4H3 |
InChI 键 |
ODTPQXHYOCLCMG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1C=O)C3=C(C24C5=C(C=C(C(=C5)OC)C=O)C6=C4C=C(C(=C6)C=O)OC)C=C(C(=C3)C=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}boronic acid](/img/structure/B14772147.png)
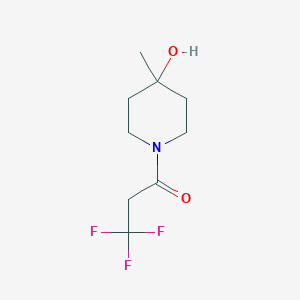
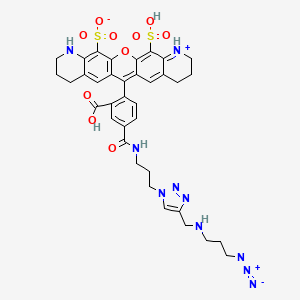
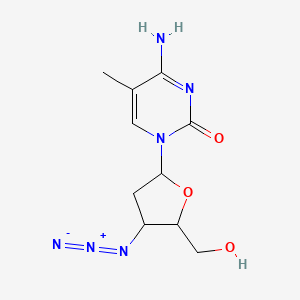
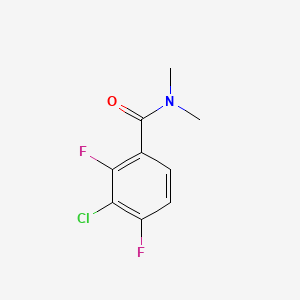
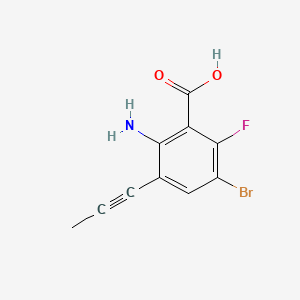
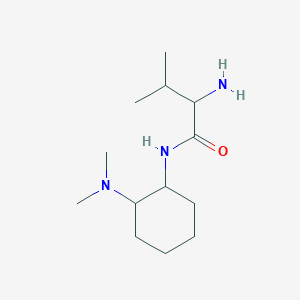
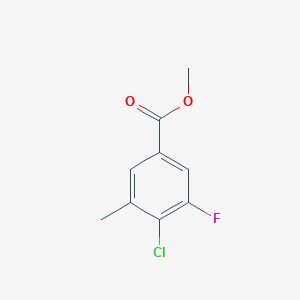
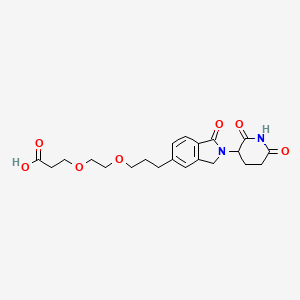
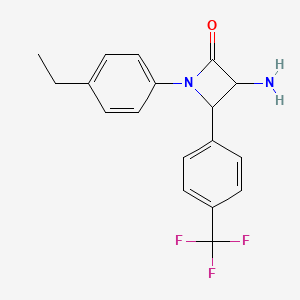
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14772215.png)
